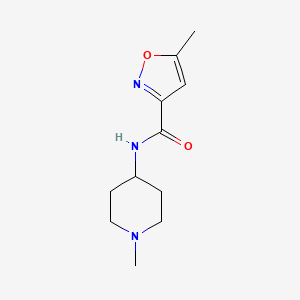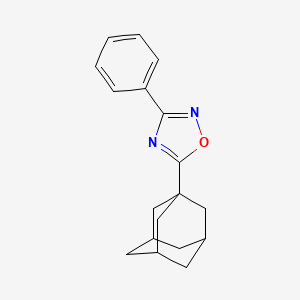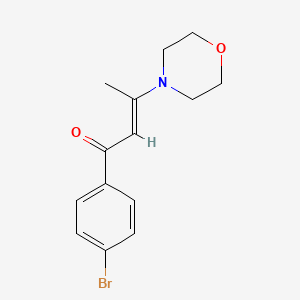![molecular formula C23H21ClN2O4 B4979841 3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4979841.png)
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic heptene ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic heptene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylacetamido group: This step involves the acylation of an amine with phenylacetyl chloride.
Carbamoylation: The final step involves the formation of the carbamoyl group through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Similar in structure but lacks the bicyclic heptene ring and carbamoyl group.
3-Chlorophenylboronic acid: Contains a phenyl ring with a chlorine substituent but differs in the functional groups attached.
Uniqueness
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its complex structure, which includes a bicyclic ring system and multiple functional groups
Properties
IUPAC Name |
3-[[4-chloro-3-[(2-phenylacetyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-17-9-8-16(12-18(17)26-19(27)10-13-4-2-1-3-5-13)25-22(28)20-14-6-7-15(11-14)21(20)23(29)30/h1-9,12,14-15,20-21H,10-11H2,(H,25,28)(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAIYCFTKHSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea](/img/structure/B4979798.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)
![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)
![5-[[3-Chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4979856.png)

![5-Acetyl-4-(4-bromophenyl)-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4979869.png)
